Cas no 1261882-17-0 (2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine)

2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative featuring both iodo and trifluoromethyl substituents, as well as a trifluoromethoxy phenyl group. This compound is valuable in synthetic chemistry due to its reactivity as an intermediate in cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira couplings, facilitated by the iodo substituent. The presence of electron-withdrawing trifluoromethyl and trifluoromethoxy groups enhances its utility in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. Its structural complexity allows for further derivatization, making it a versatile building block for constructing heterocyclic frameworks with potential biological activity. The compound is typically handled under inert conditions to preserve stability.
2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine structure
1261882-17-0 structure
Product name:2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine
CAS No:1261882-17-0
MF:C13H6F6INO
MW:433.087736606598
CID:4987330

2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine
    • Inchi: 1S/C13H6F6INO/c14-12(15,16)10-8(5-6-21-11(10)20)7-3-1-2-4-9(7)22-13(17,18)19/h1-6H
    • InChI Key: GKXZSBJTOHGEQF-UHFFFAOYSA-N
    • SMILES: IC1C(C(F)(F)F)=C(C=CN=1)C1C=CC=CC=1OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 375
  • Topological Polar Surface Area: 22.1
  • XLogP3: 5.2

2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013003054-250mg
2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine
1261882-17-0 97%
250mg
470.40 USD 2021-07-04
Alichem
A013003054-500mg
2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine
1261882-17-0 97%
500mg
782.40 USD 2021-07-04
Alichem
A013003054-1g
2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine
1261882-17-0 97%
1g
1,549.60 USD 2021-07-04

2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine Related Literature

Additional information on 2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine

2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine: A Comprehensive Overview

The compound CAS No. 1261882-17-0, also known as 2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its unique structural features, including the presence of an iodo group at the 2-position, a trifluoromethoxy-substituted phenyl group at the 4-position, and a trifluoromethyl group at the 3-position of a pyridine ring. These substituents contribute to its distinctive chemical properties, making it an intriguing subject for both academic and industrial investigations.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery and materials science. The presence of trifluoromethyl and trifluoromethoxy groups in this compound enhances its stability, lipophilicity, and bioavailability, which are critical factors in pharmaceutical applications. For instance, researchers have explored the use of similar fluorinated pyridines in the development of kinase inhibitors and other therapeutic agents. The iodo group further adds to its versatility, as it can serve as a reactive site for various coupling reactions, enabling the synthesis of more complex molecular architectures.

The synthesis of 2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine involves a series of carefully designed organic reactions. Starting from a pyridine derivative, the substitution reactions are optimized to introduce the trifluoromethyl and trifluoromethoxy groups at specific positions. The introduction of the iodo group is typically achieved through iodination reactions under controlled conditions to ensure high regioselectivity. This compound's synthesis exemplifies the precision required in modern organic chemistry to construct molecules with complex substitution patterns.

In terms of applications, this compound has shown promise in several areas. In pharmacology, its unique structure makes it a potential candidate for investigating interactions with biological targets such as G-protein coupled receptors (GPCRs) or ion channels. Recent advancements in computational chemistry have allowed researchers to model these interactions with unprecedented accuracy, providing insights into how structural modifications can enhance binding affinity and selectivity.

Additionally, this compound has been studied for its potential use in materials science. The combination of electron-withdrawing groups (such as trifluoromethyl and trifluoromethoxy) on a pyridine ring can impart desirable electronic properties, making it suitable for applications in organic electronics or optoelectronics. For example, derivatives of this compound could serve as components in light-emitting diodes (LEDs) or solar cells due to their ability to modulate electronic transitions.

From an environmental perspective, understanding the fate and toxicity of fluorinated compounds is crucial. Recent research has focused on assessing the biodegradation pathways and ecotoxicological effects of similar compounds. While fluorinated aromatic compounds are generally considered stable in environmental conditions, their persistence raises concerns about long-term accumulation in ecosystems. However, preliminary studies suggest that this compound exhibits moderate biodegradability under specific microbial conditions, which is a positive indication for its sustainable use.

In conclusion, CAS No. 1261882-17-0, or 2-Iodo-4-(2-(trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridine, represents a fascinating intersection of synthetic chemistry and applied research. Its unique structure offers numerous opportunities for innovation across diverse fields, from drug development to materials science. As research continues to uncover its full potential, this compound stands as a testament to the creativity and precision inherent in modern chemical synthesis.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd